3-(1-Formylcyclopropyl)propanenitrile
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Overview
Description
3-(1-Formylcyclopropyl)propanenitrile is an organic compound characterized by a cyclopropyl ring attached to a formyl group and a propanenitrile chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Formylcyclopropyl)propanenitrile typically involves the cyclopropanation of an appropriate precursor followed by formylation and nitrile formation. One common method includes the reaction of cyclopropylcarbinol with formic acid and subsequent dehydration to yield the formylcyclopropane derivative. This intermediate can then be reacted with cyanogen bromide under basic conditions to form the desired propanenitrile compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, efficient catalysts, and controlled reaction conditions to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
3-(1-Formylcyclopropyl)propanenitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The nitrile group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols to form corresponding amides or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, catalytic hydrogenation, mild to moderate temperatures.
Substitution: Amines, alcohols, basic or neutral conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Amides, esters.
Scientific Research Applications
3-(1-Formylcyclopropyl)propanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(1-Formylcyclopropyl)propanenitrile involves its interaction with molecular targets through its functional groups. The formyl group can participate in hydrogen bonding and nucleophilic addition reactions, while the nitrile group can engage in nucleophilic substitution and reduction reactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Propionitrile: A simple aliphatic nitrile with similar reactivity but lacking the cyclopropyl and formyl groups.
3-(1-Fluorocyclopropyl)propanenitrile: Similar structure but with a fluorine atom instead of a formyl group, leading to different reactivity and properties.
Uniqueness
3-(1-Formylcyclopropyl)propanenitrile is unique due to the presence of both a formyl group and a cyclopropyl ring, which confer distinct chemical and physical properties. These features make it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
3-(1-formylcyclopropyl)propanenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c8-5-1-2-7(6-9)3-4-7/h6H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHGLSIUPYKCGEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CCC#N)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.15 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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